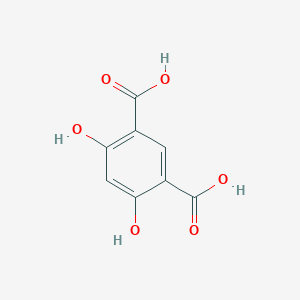

4,6-Dihydroxyisophthalic acid

Vue d'ensemble

Description

La 16,16-diméthyl Prostaglandine A1 est un analogue synthétique de la prostaglandine A1, caractérisé par l’ajout de deux groupes méthyle à la 16ème position. Cette modification améliore sa stabilité et sa résistance à la dégradation métabolique. Les prostaglandines sont des composés lipidiques qui exercent diverses fonctions physiologiques, notamment la régulation de l’inflammation, du flux sanguin et de la formation de caillots sanguins.

Mécanisme D'action

La 16,16-diméthyl Prostaglandine A1 exerce ses effets en interagissant avec des récepteurs spécifiques aux prostaglandines à la surface des cellules cibles. Cette interaction déclenche une cascade de voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques. Le mécanisme d’action du composé implique :

Liaison aux récepteurs : Il se lie aux récepteurs aux prostaglandines, tels que les récepteurs EP et FP.

Activation des voies de signalisation : La liaison active les voies de signalisation, y compris la voie de l’AMP cyclique (AMPc) et la voie du phosphatidylinositol (PI).

Effets physiologiques : Ces voies régulent des processus tels que l’inflammation, la prolifération cellulaire et l’apoptose.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la 16,16-diméthyl Prostaglandine A1 implique généralement les étapes suivantes :

Matière de départ : La synthèse commence avec un précurseur de prostaglandine.

Méthylation : La 16ème position du précurseur de prostaglandine est méthylée à l’aide d’agents méthylant tels que l’iodure de méthyle en présence d’une base comme le carbonate de potassium.

Oxydation et réduction : Le composé subit des réactions d’oxydation et de réduction pour introduire les groupes fonctionnels nécessaires et obtenir la stéréochimie souhaitée.

Purification : Le produit final est purifié à l’aide de techniques chromatographiques pour garantir une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de la 16,16-diméthyl Prostaglandine A1 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de matières premières et de réactifs sont utilisées.

Équipement automatisé : Des réacteurs automatisés et des systèmes de purification sont utilisés pour améliorer l’efficacité et la cohérence.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir que le produit final répond aux normes de l’industrie.

Analyse Des Réactions Chimiques

Types de réactions

La 16,16-diméthyl Prostaglandine A1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant ainsi les propriétés du composé.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels à des positions spécifiques.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Agents réducteurs : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Solvants : Les réactions sont généralement réalisées dans des solvants tels que le dichlorométhane, l’éthanol ou l’acétonitrile.

Principaux produits formés

Applications de la recherche scientifique

La 16,16-diméthyl Prostaglandine A1 a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée pour étudier la synthèse et la réactivité des analogues de prostaglandine.

Biologie : Le composé est utilisé dans la recherche sur les voies de signalisation cellulaire et la régulation des processus physiologiques.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement de maladies telles que l’inflammation, les infections virales et le cancer

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et autres composés biologiquement actifs.

Applications De Recherche Scientifique

16,16-dimethyl Prostaglandin A1 has a wide range of scientific research applications:

Chemistry: It is used to study the synthesis and reactivity of prostaglandin analogs.

Biology: The compound is employed in research on cellular signaling pathways and the regulation of physiological processes.

Medicine: It has potential therapeutic applications in treating conditions such as inflammation, viral infections, and cancer

Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.

Comparaison Avec Des Composés Similaires

La 16,16-diméthyl Prostaglandine A1 est unique en raison de sa stabilité accrue et de sa résistance à la dégradation métabolique. Des composés similaires incluent :

Prostaglandine A1 : Le composé parent, moins stable et plus sensible à la dégradation métabolique.

16,16-diméthyl Prostaglandine E1 : Un autre analogue avec des modifications similaires, utilisé pour différentes applications thérapeutiques.

16,16-diméthyl Prostaglandine F2α : Un composé apparenté avec des effets physiologiques distincts.

Ces comparaisons mettent en évidence les propriétés uniques de la 16,16-diméthyl Prostaglandine A1, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

4,6-dihydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGVIIXFGJCRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467841 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-74-4 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

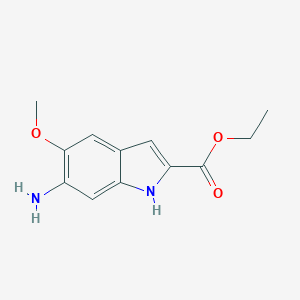

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

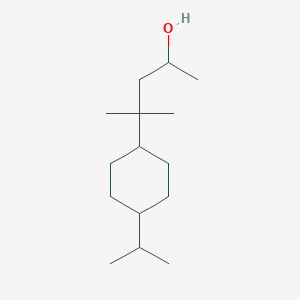

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)